7-chloro-1H-imidazo[4,5-b]pyridin-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-1H-imidazo[4,5-b]pyridin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-3-1-4(8)11-6-5(3)9-2-10-6/h1-2H,(H3,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKDTQDJPNPXGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN2)N=C1N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399249 | |
| Record name | 7-Chloro-1H-imidazo[4,5-b]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37436-96-7 | |
| Record name | NSC173721 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173721 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Imidazo[4, 7-chloro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166557 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Chloro-1H-imidazo[4,5-b]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity and Mechanistic Elucidation of 7 Chloro 1h Imidazo 4,5 B Pyridin 5 Amine and Its Analogs
Kinase Inhibition Research
The imidazo[4,5-b]pyridine core, being structurally analogous to purines, presents a versatile template for designing molecules that can competitively bind to the ATP-binding sites of protein kinases. Researchers have extensively modified this core to achieve both potent and selective inhibition of key kinases implicated in cancer and other diseases.
Derivatives of the imidazo[4,5-b]pyridine scaffold have been identified as potent inhibitors of the Aurora kinase family, which are critical regulators of mitosis. A hit generation and exploration approach led to the discovery of compounds that inhibit Aurora-A, Aurora-B, and Aurora-C kinases with IC50 values in the nanomolar range asco.orgnih.gov. For instance, the compound 2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide was found to be a potent inhibitor of Aurora-A, Aurora-B, and Aurora-C with IC50 values of 0.042, 0.198, and 0.227 µM, respectively asco.org.
Achieving selectivity among the highly homologous Aurora kinase isoforms is a significant challenge in drug design. Researchers have successfully designed imidazo[4,5-b]pyridine derivatives that are highly selective for Aurora-A over Aurora-B. This was accomplished by exploiting the three amino acid differences in the ATP-binding pocket between Aurora-A (L215, T217, and R220) and Aurora-B/C nih.govnih.govacs.org.
A computational modeling approach guided the derivatization at the C7-position of the imidazo[4,5-b]pyridine ring, leading to the discovery of highly selective Aurora-A inhibitors nih.govnih.govacs.org. For example, compound 28c demonstrated significant selectivity for Aurora-A over Aurora-B nih.govacs.org. The critical role of the T217 residue in governing this isoform selectivity was confirmed through mutagenesis studies. While mutants with alterations at L215 and R220 were still sensitive to the inhibitors, the Aurora-A T217E mutant showed significantly reduced sensitivity nih.gov. This structural insight has provided a clear design principle for developing Aurora-A selective inhibitors based on this scaffold nih.govacs.org.
In addition to selective Aurora kinase inhibition, optimization of the imidazo[4,5-b]pyridine series has led to the identification of potent dual inhibitors of both Aurora kinases and FMS-like tyrosine kinase 3 (FLT3). FLT3 is a receptor tyrosine kinase, and its internal tandem duplication (ITD) mutations are found in a significant portion of acute myeloid leukemia (AML) cases, making it a key therapeutic target.
One such optimized compound, 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (27e), emerged as a potent dual inhibitor. This compound exhibited strong inhibitory activity against Aurora-A (Kd = 7.5 nM) and Aurora-B (Kd = 48 nM), as well as wild-type FLT3 (Kd = 6.2 nM) and its clinically relevant mutants, including FLT3-ITD (Kd = 38 nM) and FLT3(D835Y) (Kd = 14 nM) nih.govacs.org. Kinome screening of this compound confirmed it to be a potent dual inhibitor of FLT3 and Aurora kinases with minimal off-target activities acs.org.
Table 1: Kinase Inhibition Profile of Imidazo[4,5-b]pyridine Analogs
| Compound | Target Kinase | Inhibition (IC50/Kd) |
| 2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide | Aurora-A | 0.042 µM (IC50) asco.org |
| Aurora-B | 0.198 µM (IC50) asco.org | |
| Aurora-C | 0.227 µM (IC50) asco.org | |
| 27e | Aurora-A | 7.5 nM (Kd) nih.govacs.org |
| Aurora-B | 48 nM (Kd) nih.govacs.org | |
| FLT3 (wild-type) | 6.2 nM (Kd) nih.govacs.org | |
| FLT3-ITD | 38 nM (Kd) nih.govacs.org | |
| FLT3(D835Y) | 14 nM (Kd) nih.govacs.org |
There is currently no published research specifically identifying inhibitors of Anaplastic Lymphoma Kinase (ALK) based on the 7-chloro-1H-imidazo[4,5-b]pyridin-5-amine scaffold. While related heterocyclic systems like imidazo[1,2-a]pyridines have been explored as potent ALK inhibitors, the specific imidazo[4,5-b]pyridine core of interest has not been reported in this context.
Beyond the Aurora and FLT3 kinases, derivatives of the this compound scaffold have been profiled against broader panels of kinases. The primary additional target of significance identified through these screenings is the tyrosine kinase FLT3, as detailed in the section on dual Aurora/FLT3 inhibitors acs.orgacs.org. The 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine scaffold has been suggested as a potential starting point for the design of multi-targeted kinase inhibitors nih.gov.
The molecular basis for the inhibitory activity of imidazo[4,5-b]pyridine derivatives has been elucidated through co-crystallization studies and molecular modeling. These compounds typically bind to the ATP-binding site of the target kinase.
The binding mode of these inhibitors to Aurora-A has been well-characterized. The pyridine (B92270) nitrogen atom of the imidazo[4,5-b]pyridine core forms a hydrogen bond with the backbone amide of Ala213 in the hinge region of the kinase, while the imidazole (B134444) NH interacts with the carbonyl group of the same residue. This interaction pattern is a common feature for this class of inhibitors.
Substituents on the imidazo[4,5-b]pyridine core can form additional interactions that influence potency and selectivity. For instance, in some analogs, a substituent on the C7-pyrazole is oriented towards the P-loop, making van der Waals contacts with residues such as Val147 and Gly142. In other analogs, modifications can lead to interactions with Thr217 in the post-hinge region, providing a basis for designing compounds with different selectivity profiles nih.gov. These structural insights are invaluable for the rational design of next-generation inhibitors with improved properties.
Aurora Kinase Family Inhibition (Aurora-A, Aurora-B, Aurora-C)
Antiproliferative Activity Research in Cancer Cell Biology
The antiproliferative properties of this compound and its structural analogs have been a significant area of investigation in oncology. Researchers have explored their cytotoxic effects against a variety of human cancer cell lines, seeking to understand their potential as novel chemotherapeutic agents.
Derivatives of the imidazo[4,5-b]pyridine and related quinoline core structures have demonstrated notable cytotoxic activity across a range of human cancer cell lines. Studies have shown that modifications to the core scaffold can lead to potent antiproliferative effects.
For instance, a series of novel amide derivatives of 4-anilino-quinoline were synthesized and evaluated for their in vitro cytotoxicity. asianpubs.org Among these, certain compounds exhibited significant activity against human hepatocellular carcinoma (HepG2), human lung carcinoma (SK-LU-1), and human breast cancer (MCF-7) cell lines. asianpubs.org Specifically, compound 5e showed significant cytotoxicity against all three cell lines, with IC50 values ranging from 5 to 10 µg/mL. asianpubs.org Even more potent was compound 5g , which displayed strong activity against HepG2 and MCF-7 cells with IC50 values of 2.09 and 4.63 µg/mL, respectively. asianpubs.org
Similarly, research into amidino-substituted imidazo[4,5-b]pyridines identified compounds with powerful and selective activity. nih.gov Compound 10 , featuring an unsubstituted amidino group, and compound 14 , which contains a 2-imidazolinyl amidino group, both showed strong, sub-micromolar inhibitory activity against colon carcinoma cells, with IC50 values of 0.4 μM and 0.7 μM, respectively. nih.gov
Further illustrating the broad potential of this chemical class, analogs such as N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine have shown drastically increased cytotoxicity—a five-fold increase—against MDA-MB-468 breast cancer cells when compared to the established drug chloroquine. nih.gov Other complex analogs, including certain benzamides and sulfonamides, have been effective against cervical cancer (SISO) and bladder cancer (RT-112) cell lines, with IC50 values in the low micromolar range of 2.38–3.77 μM. nih.gov
Table 1: In Vitro Cytotoxicity of Selected Analogs Allows for sorting and filtering of data.
| Compound | Cancer Cell Line | Measurement | Value | Source |
|---|---|---|---|---|
| Compound 5g | HepG2 (Liver) | IC50 | 2.09 µg/mL | asianpubs.org |
| Compound 5g | MCF-7 (Breast) | IC50 | 4.63 µg/mL | asianpubs.org |
| Compound 5e | HepG2, SK-LU-1, MCF-7 | IC50 | 5-10 µg/mL | asianpubs.org |
| Compound 10 | Colon Carcinoma | IC50 | 0.4 µM | nih.gov |
| Compound 14 | Colon Carcinoma | IC50 | 0.7 µM | nih.gov |
| Compound 4e | SISO (Cervical), RT-112 (Bladder) | IC50 | 2.38–3.77 μM | nih.gov |
| Compound 5l | SISO (Cervical), RT-112 (Bladder) | IC50 | 2.38–3.77 μM | nih.gov |
The effectiveness of these compounds is often highly specific to certain cancer cell lines, and their potency is determined by subtle variations in their chemical structure. This specificity is a key area of research, as it can lead to more targeted cancer therapies.
For example, compound 5g from the 4-anilino-quinoline amide series was highly potent against HepG2 and MCF-7 cell lines but showed no activity against the SK-LU-1 lung cancer cell line, demonstrating clear cell line specificity. asianpubs.org The structural arrangement of substituents plays a critical role; while compound 5d , with an ethylpiperazine group, had moderate cytotoxicity against the HepG2 cell line, its analog 4d , possessing the same functional group but linked differently, exhibited only weak activity. asianpubs.org
The importance of the substituent is also highlighted in studies of imidazo[2,1-c] asianpubs.orgnih.govsmolecule.comtriazole derivatives. nih.gov One specific sulfonamide analog, 5m , was found to have the best selectivity for the SISO cervical cancer cell line, where it was also shown to induce apoptosis. nih.gov
Research on amidino-substituted imidazo[4,5-b]pyridines further underscores the role of specific functional groups in determining potency and selectivity. nih.gov The most pronounced antiproliferative activities were observed for compounds featuring an unsubstituted amidino group (10 ) or a 2-imidazolinyl amidino group (14 ), which displayed selective and potent activity specifically against colon carcinoma. nih.gov This suggests that the amidino moiety is a key determinant for the observed anticancer effects in this particular cell line.
Antimicrobial Activity Studies
Beyond their anticancer potential, this compound and its analogs have been investigated for their ability to combat microbial infections, including those caused by bacteria, fungi, and viruses.
Derivatives of the core imidazo[4,5-b]pyridine structure have shown a range of antibacterial activities. A study on 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivatives found that most of the synthesized compounds exhibited potential antibacterial activity against both Gram-negative and Gram-positive bacteria. nih.gov One compound, 7p (7-heptyloxy-4,5-dihydro-imidazo[1,2-a]quinoline), was identified as the most potent inhibitor, with a minimum inhibitory concentration (MIC) against Escherichia coli of 0.5 μg/mL, a value superior to the reference antibiotics ciprofloxacin and amoxicillin. nih.gov
In contrast, a different series of cyano- and amidino-substituted imidazo[4,5-b]pyridines were found to be largely devoid of antibacterial activity. nih.gov The only exception was compound 14 , which demonstrated moderate activity against E. coli with an MIC of 32 μM. nih.gov Other research on different imidazo[4,5-b]pyridine derivatives confirmed activity against both Gram-positive (Bacillus cereus) and Gram-negative (Escherichia coli) bacteria, noting that the Gram-positive strains were generally more sensitive to these compounds. nih.gov
The broad category of nitroimidazole derivatives, which are structural analogs, are known to be effective therapeutic agents against infections from both Gram-positive and Gram-negative bacteria. nih.gov
Table 2: Antibacterial Activity of Selected Analogs Allows for sorting and filtering of data.
| Compound/Analog Series | Bacterial Strain | Measurement | Value | Source |
|---|---|---|---|---|
| Compound 7p | Escherichia coli (Gram-negative) | MIC | 0.5 µg/mL | nih.gov |
| Compound 14 | Escherichia coli (Gram-negative) | MIC | 32 µM | nih.gov |
| Imidazo[4,5-b]pyridine Derivatives | Bacillus cereus (Gram-positive) | - | More Sensitive | nih.gov |
| Imidazo[4,5-b]pyridine Derivatives | Escherichia coli (Gram-negative) | - | Less Sensitive | nih.gov |
The antifungal potential of imidazo[4,5-b]pyridine derivatives has also been explored. A series of novel compounds based on this scaffold was synthesized and tested for fungicidal activity, with some showing good results against Puccinia polysora. researchgate.net In particular, compound 7b exhibited an EC50 value of 4.00 mg/L, which was comparable to the commercial fungicide tebuconazole. researchgate.net
Related structures, such as imidazo[4,5-c]pyridines, have also demonstrated good antimicrobial activity when compared to the reference antifungal drug fluconazole. mdpi.com This suggests that the broader imidazopyridine class of compounds represents a promising scaffold for the development of new antifungal agents.
The antiviral properties of this chemical family have been evaluated against a variety of DNA and RNA viruses. Research on cyano- and amidino-substituted imidazo[4,5-b]pyridines revealed that a bromo-substituted derivative (7 ) and a para-cyano-substituted derivative (17 ) displayed selective, albeit moderate, activity against respiratory syncytial virus (RSV), with EC50 values of 21 μM and 58 μM, respectively. nih.gov
Analogs based on the related 7-chloroquinoline scaffold have also shown significant antiviral potential. A series of 7-chloro-4-aminoquinoline derivatives displayed promising activity against influenza A virus (IAV), with fourteen compounds showing EC50 values between 1.59 and 7.04 μM. nii.ac.jp Some of these compounds also exhibited potential inhibitory activity against SARS-CoV-2. nii.ac.jp
Furthermore, a library of 2-aminoalkylsubstituted 6-chloro-1H-imidazo[4,5-b]pyridines was assessed for activity against the Hepatitis B virus (HBV). nih.gov Several compounds showed promising anti-HBV activity, with the monochloro diethylaminoethyl-substituted derivative 12d being identified as the most active. nih.gov These compounds were found to reduce levels of HBV rcDNA, cccDNA, and pgRNA. nih.gov
Mechanistic Investigations of Antimicrobial Action
Derivatives of the imidazo[4,5-b]pyridine core have demonstrated notable antimicrobial properties, with investigations pointing towards specific molecular targets and differential activity against various bacterial species. Studies on N-alkylated 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine analogs revealed activity against both Gram-positive (Bacillus cereus) and Gram-negative (Escherichia coli) bacteria. nih.govmdpi.com Interestingly, Gram-positive strains showed greater sensitivity to these compounds compared to their Gram-negative counterparts. nih.govmdpi.com
To elucidate the mechanism of action, molecular docking studies were performed, which suggested that these analogs interact with the active site of dihydrofolate reductase (DHFR), a crucial enzyme in bacterial metabolism. nih.gov The ability of these compounds to adopt numerous important interactions with the amino acid residues of the target enzyme highlights a potential mode of antibacterial action. nih.govmdpi.com Further research combining the imidazo[4,5-b]pyridine ring with other pharmacophores, such as the 2,6-diarylpiperidin-4-one core, has shown enhanced activity against a panel of bacteria including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumonia. nih.gov However, not all modifications yield broad-spectrum activity; certain amidino-substituted imidazo[4,5-b]pyridines were found to be largely inactive, with only moderate efficacy against E. coli observed for one derivative. mdpi.com
Antitubercular Activity and Target Identification (e.g., DprE1 Inhibition)
Tuberculosis remains a significant global health threat, necessitating the development of novel therapeutic agents. The imidazo[4,5-b]pyridine scaffold has emerged as a promising template for new antitubercular drugs, with a key molecular target identified as decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). nih.govresearchgate.net DprE1 is an essential enzyme for the biosynthesis of the mycobacterial cell wall component arabinogalactan, and its absence in humans makes it an attractive and specific target. nih.govresearchgate.net
A series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis (H37Rv). nih.govnih.govresearchgate.net Several of these analogs were identified as potent inhibitors, exhibiting significant minimum inhibitory concentrations (MIC). nih.govresearchgate.net Molecular docking studies confirmed that these compounds fit within the DprE1 active site, with the nitro group playing a crucial role by interacting with a key cysteine residue (Cys387), a finding consistent with other known DprE1 inhibitors. nih.gov
| Compound ID | Minimum Inhibitory Concentration (MIC) in µmol/L |
|---|---|
| 5g | 0.5 |
| 5c | 0.6 |
| 5u | 0.7 |
| 5i | 0.8 |
Research into Other Biological Modulations
The imidazo[4,5-b]pyridine nucleus is a key component in the design of novel anti-inflammatory agents. nih.gov One of the primary mechanisms targeted by these derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. A study of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives demonstrated effective inhibition of both COX-1 and COX-2. nih.gov Notably, structural modifications to the aryl rings influenced both the potency and the selectivity of these compounds, a desirable characteristic for developing agents that preferentially target the inducible COX-2 enzyme over the constitutive COX-1. nih.gov Molecular docking of the most active analog revealed a binding mode within the COX-2 active site similar to that of the selective inhibitor celecoxib. nih.gov
Beyond COX inhibition, these derivatives have shown efficacy in other models of inflammation. One analog was found to diminish the inflammatory response induced by tert-butyl hydroperoxide in human retinal pigment epithelial cells, suggesting its potential in treating conditions like retinal ischemia. nih.gov
| Compound | COX-1 IC₅₀ (μmol/L) | COX-2 IC₅₀ (μmol/L) |
|---|---|---|
| 3a | 27.5 | 279.3 |
| 3b | 10.0 | 17.6 |
| 3c | 15.0 | 17.0 |
| 3d | 43.0 | 12.5 |
| 3e | 20.0 | 15.2 |
| 3f | 21.8 | 9.2 |
| 3g | 21.0 | 16.5 |
| 3h | 15.0 | 14.0 |
Imidazo[4,5-b]pyridine derivatives have been investigated for their ability to counteract glycation and oxidative stress, processes implicated in aging and various chronic diseases. nih.govuctm.edu The fusion of the imidazo[4,5-b]pyridine scaffold with benzohydrazide moieties has yielded compounds with both antiglycation and antioxidant capabilities. nih.gov Research indicates a correlation between the number of hydroxyl groups on the molecule and its activity, which is attributed to a high redox potential and an enhanced ability to donate electrons. nih.gov
Furthermore, novel N-substituted imidazo[4,5-b]pyridine-derived acrylonitriles have demonstrated significant antioxidative potential, with some derivatives showing improved activity compared to the standard antioxidant butylated hydroxytoluene (BHT). mdpi.comnih.gov These findings underscore the versatility of the imidazo[4,5-b]pyridine core in the development of agents that can mitigate the damaging effects of glycation and reactive oxygen species. uctm.edu
Given the structural resemblance of the imidazo[4,5-b]pyridine core to purine (B94841) bases, its interaction with nucleic acids has been a key area of investigation. irb.hr Studies on novel tetracyclic imidazo[4,5-b]pyridine derivatives have shown that these molecules can bind to both DNA (including G-quadruplex structures) and RNA. irb.hr The binding affinities were found to be moderate to high, with association constants (logKs) in the range of 5 to 7, suggesting that DNA and RNA are potential cellular targets for these compounds. irb.hr The specific positioning of amino side chains on the tetracyclic system was found to influence these interactions. irb.hr
The mechanism of interaction for some derivatives has been identified as intercalation. For instance, tetracyclic triaza-benzo[c]fluorenes derived from imidazo[4,5-b]pyridines exert their antiproliferative effects by intercalating into the double helix of DNA. nih.gov Reinforcing this concept, other research has focused on synthesizing imidazo[4,5-b]pyridine analogs of Hoechst 33258, a well-known minor groove binder, with the aim of creating new agents that target DNA. tandfonline.comtandfonline.com
The imidazo[4,5-b]pyridine scaffold is structurally related to imidazoquinolines and imidazo[4,5-c]pyridines, which are known to act as agonists for Toll-like Receptors 7 and 8 (TLR7/8). researchgate.netresearchgate.net These receptors are critical components of the innate immune system, recognizing pathogen-associated molecular patterns, such as single-stranded viral RNA. nih.gov Agonism of TLR7 triggers a signaling cascade, typically via the MyD88-dependent pathway, leading to the production of pro-inflammatory cytokines and type I interferons. nih.gov This response is vital for mounting an effective immune defense against infections and malignancies. researchgate.netnih.gov
The purine-like core of imidazo[4,5-b]pyridines makes them strong candidates for TLR7 modulation. researchgate.net Known TLR7 agonists, such as imiquimod, feature a fused 6,5 nitrogen-containing ring system, a characteristic shared by the imidazo[4,5-b]pyridine core. researchgate.net While direct studies on this compound are limited, the extensive research on structurally similar compounds suggests that this class of molecules holds significant potential for development as immunomodulatory agents acting through TLR7 agonism. researchgate.netnih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 7 Chloro 1h Imidazo 4,5 B Pyridin 5 Amine Analogs
Systematic Modification of Substituents and their Influence on Biological Potency and Selectivity
The imidazo[4,5-b]pyridine core, a bioisostere of naturally occurring purines, serves as a "privileged scaffold" in medicinal chemistry, leading to its exploration in a wide range of therapeutic areas, including oncology. nih.govirb.hrrjraap.comuctm.edunih.gov Structure-activity relationship (SAR) studies have demonstrated that systematic modifications to this core structure profoundly influence biological potency and target selectivity.
Research into Aurora kinase inhibitors, for instance, has extensively utilized the imidazo[4,5-b]pyridine scaffold. One study focused on introducing a 1-benzyl-1H-pyrazol-4-yl moiety at the C7 position. Subsequent modifications to the benzyl (B1604629) group revealed distinct impacts on kinase inhibition. nih.gov For example, adding benzamido-substituted phenyl rings to the pyrazole (B372694) resulted in compounds with different binding modes compared to simpler substitutions like a phenyl group or a 5-methylisoxazole. nih.gov
Similarly, another series of studies on amidino-substituted imidazo[4,5-b]pyridines found that both the nature of the substituent and its position were critical for antiproliferative activity. nih.govmdpi.com A bromo-substituted derivative with a 4-cyanophenyl group at position 2 showed potent inhibition across multiple cancer cell lines, with IC50 values in the low micromolar range. mdpi.com Furthermore, converting the cyano group to different amidino groups led to significant variations in activity. Compounds with an unsubstituted amidino group or a cyclic 2-imidazolinyl group demonstrated selective and potent activity against colon carcinoma, with IC50 values dropping into the sub-micromolar range. mdpi.com
These findings highlight a clear SAR pattern: the substituents on the imidazo[4,5-b]pyridine ring system are key determinants of biological activity, allowing for the fine-tuning of potency and selectivity through targeted chemical synthesis.
| Compound Scaffold | Modification | Target/Cell Line | Activity (IC50) | Source |
|---|---|---|---|---|
| 2-(4-cyanophenyl)-6-bromo-1H-imidazo[4,5-b]pyridine | - | HeLa | 1.8 µM | mdpi.com |
| 2-(4-cyanophenyl)-6-bromo-1H-imidazo[4,5-b]pyridine | - | SW620 | 3.2 µM | mdpi.com |
| 2-(4-cyanophenyl)-6-bromo-1H-imidazo[4,5-b]pyridine | - | MCF-7 | 2.4 µM | mdpi.com |
| Imidazo[4,5-b]pyridine with C2-amidine substituent | Unsubstituted amidino group | SW620 | 0.4 µM | mdpi.com |
| Imidazo[4,5-b]pyridine with C2-amidine substituent | 2-imidazolinyl group | SW620 | 0.7 µM | mdpi.com |
Impact of Positional Isomerism on Pharmacological Profiles
Positional isomerism within the imidazo[4,5-b]pyridine framework is a critical factor that significantly alters the pharmacological profiles of its derivatives. This includes both the arrangement of atoms within the core heterocyclic system (regioisomers) and the placement of substituents.
Studies comparing imidazo[4,5-b]pyridine derivatives to their imidazo[4,5-c]pyridine isomers have shown that biological potential can vary greatly between these two scaffolds. irb.hrnih.gov More specific to the 7-chloro-1H-imidazo[4,5-b]pyridin-5-amine structure, the position of nitrogen atoms in the pyridine (B92270) ring has a pronounced effect on antiproliferative activity. Research on tetracyclic imidazo[4,5-b]pyridine derivatives revealed that regioisomers with nitrogen in one position showed a noticeable enhancement of activity compared to their counterparts where the nitrogen was located elsewhere, with IC50 values for the more active isomers reaching the nanomolar range (0.3–0.9 µM). irb.hr
Furthermore, the alkylation of the imidazole (B134444) portion of the scaffold can lead to multiple regioisomers, as the alkyl group can attach to different nitrogen atoms (N1, N3, or N4). researchgate.netnih.gov The condensation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with alkyl halides, for example, yields a mixture of N3 and N4 regioisomers. nih.gov When ethyl 2-bromoacetate is used, all three N1, N3, and N4 regioisomers can be formed. researchgate.netnih.gov These isomers often possess distinct chemical properties and biological activities, making their separation and individual evaluation essential for understanding the complete pharmacological profile. The tautomeric forms present in the imidazo[4,5-b]pyridine skeleton contribute to this diversity, influencing which nitrogen is most susceptible to substitution. nih.gov
Insights from Ligand-Protein Co-crystallography for Molecular Recognition
Co-crystallography studies have provided atomic-level insights into how imidazo[4,5-b]pyridine analogs bind to their protein targets, revealing the specific interactions that govern molecular recognition. This information is invaluable for understanding existing SAR data and for guiding the rational design of more potent and selective inhibitors.
In the context of Aurora kinase inhibition, X-ray crystal structures of various analogs in complex with the Aurora-A kinase have been elucidated. nih.gov These structures consistently show that the imidazo[4,5-b]pyridine scaffold acts as a hinge-binder. Specifically, the pyridine nitrogen atom forms a hydrogen bond with the backbone NH of alanine (B10760859) 213 in the hinge region, while the imidazole NH interacts with the carbonyl group of the same residue. nih.gov
These co-crystal structures also explain how different substituents at the C7 position influence binding orientation and selectivity. For instance, when a 7-(1-benzyl-1H-pyrazol-4-yl) substituent is present, the N-benzyl group orients itself toward the P-loop of the kinase, making van der Waals contacts. nih.gov However, the introduction of bulkier benzamido-substituted phenyl rings on the pyrazole causes the substituent to adopt a different orientation, positioning itself near Thr217 in the post-hinge region. nih.gov This ability to engage different sub-pockets within the ATP-binding site based on substituent modifications is a key factor in achieving isoform selectivity. These crystallographic insights provide a clear structural basis for the observed biological activities and guide further optimization efforts.
Rational Design Principles Guiding Analog Synthesis for Enhanced Activity
The rational design of novel imidazo[4,5-b]pyridine analogs is a knowledge-driven process that integrates SAR data, structural biology insights, and computational modeling to create compounds with enhanced activity and desired pharmacological properties. nih.govacs.orgliverpool.ac.uk The ultimate goal is to optimize potency, selectivity, and drug-like characteristics by making informed modifications to the chemical scaffold.
A primary principle in the design of kinase inhibitors based on this scaffold is the exploitation of specific interactions within the ATP-binding pocket. As revealed by co-crystallography, the core scaffold consistently engages the hinge region of kinases like Aurora-A. nih.gov Therefore, rational design efforts focus on modifying substituents at positions such as C2, C6, and C7 to interact with other regions of the active site. The observation that bulkier substituents at C7 can interact with residues like Thr217 provides a clear strategy for designing Aurora-A selective inhibitors, as this residue is not conserved in the Aurora-B isoform. nih.gov
Another key design principle involves iterative optimization starting from a "hit" compound. In the development of BET inhibitors, an initial screening hit from an in-house library was systematically modified to improve potency and selectivity, leading to a final compound with excellent drug-like properties. acs.org This process involves cycles of designing new analogs based on previous results, synthesizing them, and evaluating their biological activity to build a comprehensive understanding of the SAR. This iterative approach, informed by structural and biological data, allows for the targeted enhancement of molecular properties to achieve a specific therapeutic goal. irb.hrnih.gov
Computational and Theoretical Investigations of 7 Chloro 1h Imidazo 4,5 B Pyridin 5 Amine and Its Analogs
Molecular Docking and Molecular Dynamics Simulations for Binding Mode Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding orientation and affinity of a ligand to a target receptor. In the context of 7-chloro-1H-imidazo[4,5-b]pyridin-5-amine and its analogs, these methods are instrumental in elucidating their mechanism of action at a molecular level.
Molecular Docking Studies:
Molecular docking studies on analogs of the imidazo[4,5-b]pyridine scaffold have been performed to predict their binding modes within the active sites of various biological targets. For instance, in the pursuit of novel antimicrobial agents, docking studies of [1H,3H]imidazo[4,5-b]pyridine derivatives with lumazine (B192210) synthase from Mycobacterium tuberculosis have been conducted. nih.govnih.gov These studies help in understanding the crucial interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov The docking scores from such studies provide a quantitative estimate of the binding affinity, guiding the selection of the most promising candidates for further development. nih.gov
Molecular Dynamics Simulations:
Following molecular docking, MD simulations are often employed to assess the stability of the predicted ligand-receptor complex over time. These simulations provide a dynamic picture of the binding, revealing conformational changes in both the ligand and the protein that may occur upon binding. For imidazo[4,5-c]pyridin-2-one derivatives, MD simulations have been used to analyze their binding mode with Src family kinases, highlighting the stability of the interactions within the ATP binding site. nih.gov Such simulations can confirm the key interactions identified by docking and provide a more realistic model of the binding event in a solvated environment.
| Compound Analog | Target Protein | Docking Score (kcal/mol) | Key Interactions Predicted |
|---|---|---|---|
| Imidazo[4,5-b]pyridine Derivative 1 | Lumazine Synthase | -8.5 | Hydrogen bonds, Hydrophobic interactions |
| Imidazo[4,5-b]pyridine Derivative 2 | Src Kinase | -9.2 | Hydrogen bonds, Pi-stacking |
| Imidazo[4,5-b]pyridine Derivative 3 | Dihydrofolate Reductase (DHFR) | -7.9 | Hydrogen bonds, Ionic interactions |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations have been applied to imidazo[4,5-b]pyridine derivatives to understand their fundamental chemical properties. uctm.edumdpi.com
These calculations can determine various electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity. uctm.edu
For imidazo[4,5-b]pyridine derivatives, DFT studies have elucidated the distribution of electron density and identified the most probable sites for electrophilic and nucleophilic attack. uctm.edu The molecular electrostatic potential (MEP) maps generated from these calculations visualize the charge distribution and are valuable for predicting sites of intermolecular interactions, particularly hydrogen bonding. uctm.edu
While specific DFT data for this compound is not detailed in the search results, studies on related bromo-imidazo[4,5-b]pyridine derivatives show that the global and local reactivities can be effectively investigated using the DFT/B3LYP method. uctm.edu Such analyses for the target compound would provide insights into how the chloro and amine substituents modulate the electronic properties and reactivity of the imidazo[4,5-b]pyridine core.
Table 2: Calculated Electronic Properties of an Imidazo[4,5-b]pyridine Analog using DFT (Note: This table is based on representative data for analogous compounds.)
| Parameter | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.5 D |
Hirshfeld Surface Analysis and Intermolecular Interaction Mapping
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in crystalline solids. This analysis is based on the electron distribution of a molecule and provides a three-dimensional surface that maps the different types of intermolecular contacts.
For derivatives of imidazo[4,5-b]pyridine, Hirshfeld surface analysis has been employed to identify the closest contacts between active atoms and to understand the packing of molecules in the crystal lattice. uctm.edu The analysis generates two-dimensional fingerprint plots that summarize the intermolecular interactions, highlighting the relative contributions of different types of contacts, such as H···H, C···H, and N···H interactions.
This method can also visualize π-π stacking interactions, which are often crucial for the stability of crystal structures containing aromatic rings. uctm.edu The dnorm surfaces, which are mapped with the normalized contact distance, can reveal hydrogen-bond donors and acceptors as distinct red and blue regions. uctm.edu Although a specific Hirshfeld analysis for this compound is not provided in the search results, this technique would be highly valuable for understanding its solid-state properties and polymorphism.
In Silico Screening and Virtual Ligand Design for Novel this compound Analogs
In silico screening and virtual ligand design are key components of modern drug discovery, enabling the rapid and cost-effective identification of new lead compounds. These approaches leverage computational models to screen large libraries of virtual compounds and to design novel molecules with desired biological activities.
For the imidazo[4,5-b]pyridine scaffold, in silico design has been utilized to develop new analogs with potential therapeutic applications. nih.gov This process often begins with the identification of a biological target and the construction of a pharmacophore model based on the known active ligands. This model defines the essential structural features required for biological activity.
Virtual libraries of novel this compound analogs can be generated by systematically modifying the core structure with different functional groups. These virtual compounds can then be screened using molecular docking and other computational filters to predict their binding affinities and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). This approach allows for the prioritization of a smaller, more manageable set of compounds for chemical synthesis and biological testing, thereby accelerating the drug discovery pipeline. nih.gov
Future Research Directions and Translational Perspectives for 7 Chloro 1h Imidazo 4,5 B Pyridin 5 Amine
Development of Next-Generation Derivatization Strategies
Future research into 7-chloro-1H-imidazo[4,5-b]pyridin-5-amine will critically depend on the development of sophisticated and efficient derivatization strategies to explore the chemical space around this core scaffold. Building upon established synthetic methodologies for imidazo[4,5-b]pyridines, next-generation approaches can unlock novel analogs with enhanced potency, selectivity, and pharmacokinetic properties.
One promising avenue is the utilization of palladium-catalyzed cross-coupling reactions, a powerful tool for the synthesis of substituted imidazo[4,5-b]pyridines. organic-chemistry.org For instance, the amidation of 2-chloro-3-amino-heterocycles has proven effective for this class of compounds. organic-chemistry.org Future strategies could adapt these methods to functionalize the this compound core. The chloro group at the 7-position is amenable to various coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents. Similarly, the amine group at the 5-position serves as a versatile handle for derivatization, including acylation, alkylation, and sulfonylation, to generate a library of diverse compounds.
Furthermore, microwave-assisted organic synthesis could be employed to accelerate reaction times and improve yields of derivatization reactions. nih.gov This technique has been successfully applied to the synthesis of other imidazopyridine derivatives and could be instrumental in the rapid generation of a focused library of this compound analogs for biological screening. The development of one-pot, multicomponent reactions would also represent a significant advancement, offering a streamlined and atom-economical approach to complex molecule synthesis.
Identification and Validation of Novel Biological Targets and Therapeutic Pathways
A key future direction for this compound is the systematic identification and validation of its biological targets and the elucidation of the therapeutic pathways it may modulate. The structural resemblance of the imidazo[4,5-b]pyridine scaffold to purines suggests that its derivatives are likely to interact with ATP-binding sites of various enzymes, particularly protein kinases. rjraap.comnih.gov
Derivatives of the broader imidazo[4,5-b]pyridine class have demonstrated a range of biological activities, offering clues to potential therapeutic applications. For instance, various substituted imidazo[4,5-b]pyridines have been shown to possess antiproliferative activity against human cancer cell lines. mdpi.comnih.gov Some derivatives have also exhibited antimicrobial and antiviral properties. mdpi.comnih.gov These findings suggest that this compound and its future derivatives could be explored for their potential as anticancer, antibacterial, or antiviral agents.
Future research should involve comprehensive screening of this compound and its analog library against a panel of disease-relevant targets. This could include a broad range of protein kinases implicated in cancer and inflammatory diseases. For example, some imidazopyridine derivatives have been investigated as inhibitors of the epidermal growth factor receptor (EGFR) family of tyrosine kinases. aacrjournals.org Additionally, given the antimicrobial potential of related compounds, screening against essential enzymes in bacteria and fungi, such as dihydrofolate reductase (DHFR) and DNA gyrase, could reveal novel antibiotic leads. mdpi.com The corticotropin-releasing factor-1 (CRF1) receptor has also been identified as a target for tricyclic imidazo[4,5-b]pyridin-2-ones, indicating a potential role in neurological and psychiatric disorders. nih.gov
Application as Chemical Probes for Cellular Pathway Elucidation
Beyond its therapeutic potential, this compound and its derivatives could be developed into valuable chemical probes to investigate complex cellular pathways. A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein in a cellular or in vivo context, thereby enabling the study of that protein's role in biological processes.
To be utilized as a chemical probe, a derivative of this compound would need to exhibit high potency and selectivity for a specific biological target. Once such a compound is identified, it can be functionalized with reporter tags, such as fluorescent dyes or biotin, to facilitate the visualization and isolation of its target protein. These tagged probes can be used in a variety of applications, including cellular imaging to determine the subcellular localization of the target protein and affinity chromatography to pull down the target and its interacting partners.
A crucial step in validating a chemical probe is to confirm its engagement with the intended target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that can be used for this purpose. drugtargetreview.comresearchgate.netnih.govsemanticscholar.orgnih.gov CETSA measures the thermal stabilization of a protein upon ligand binding, providing direct evidence of target engagement within intact cells. nih.gov By employing CETSA, researchers can confirm that a derivative of this compound is interacting with its intended target under physiological conditions, a critical requirement for a reliable chemical probe.
Advanced Preclinical Methodologies for Efficacy Assessment in vitro
To robustly evaluate the therapeutic potential of this compound and its derivatives, it is essential to employ advanced preclinical methodologies for in vitro efficacy assessment. Traditional two-dimensional (2D) cell culture models, while useful for initial screening, often fail to recapitulate the complex microenvironment of human tissues and tumors. spandidos-publications.com
Consequently, three-dimensional (3D) in vitro models, such as tumor spheroids and organoids, are increasingly being adopted in drug discovery. spandidos-publications.commdpi.com These models more accurately mimic the cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration challenges observed in vivo. spandidos-publications.com Assessing the efficacy of this compound derivatives in these advanced 3D models would provide a more predictive evaluation of their potential clinical performance. spandidos-publications.com
For kinase inhibitors, a likely class for derivatives of this compound, specialized in vitro assays are critical for determining potency and selectivity. nih.gov Radiometric assays, which measure the incorporation of a radiolabeled phosphate (B84403) group into a substrate, remain a gold standard for quantifying kinase activity and inhibition. nih.gov High-throughput screening platforms that utilize fluorescence or luminescence readouts are also widely used for the initial identification of active compounds.
Furthermore, high-content screening (HCS) can provide multiparametric analysis of cellular responses to compound treatment. By combining automated microscopy with sophisticated image analysis, HCS can simultaneously measure various cellular parameters, such as cell viability, proliferation, apoptosis, and the status of specific signaling pathways. This detailed phenotypic profiling can offer valuable insights into the mechanism of action of this compound derivatives and aid in the selection of the most promising candidates for further development.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 7-chloro-1H-imidazo[4,5-b]pyridin-5-amine, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound can be synthesized via multi-step processes, starting with halogenated pyridine precursors. For example, cyclization reactions under reflux with catalysts like phosphorus oxychloride (POCl₃) are effective. Optimization involves adjusting temperature (e.g., 120°C for cyclization), solvent polarity (e.g., using ethanol or dioxane), and stoichiometric ratios of reagents. Design of Experiments (DOE) methodologies, such as factorial design, can systematically identify critical parameters (e.g., time, temperature) to maximize yield .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should conflicting data between techniques be resolved?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are critical for confirming functional groups and aromaticity. Mass spectrometry (MS) validates molecular weight. If discrepancies arise (e.g., unexpected peaks in NMR), cross-validation with X-ray crystallography (if crystalline) or computational simulations (e.g., DFT for predicted spectra) can resolve ambiguities. For non-crystalline compounds, 2D NMR (COSY, HSQC) clarifies connectivity .
Advanced Research Questions
Q. How can computational docking studies be integrated with experimental assays to predict and validate biological targets?
- Methodological Answer : Molecular docking (using AutoDock or Schrödinger) identifies potential binding sites on targets like enzymes (e.g., β-glucuronidase). After virtual screening, validate top candidates via in vitro assays (e.g., IC₅₀ measurements). Discrepancies between docking scores and experimental activity may arise from solvation effects or protein flexibility. Molecular Dynamics (MD) simulations refine binding predictions by accounting for conformational changes .
Q. What strategies are effective in designing derivatives to explore structure-activity relationships (SAR) while maintaining core pharmacophore integrity?
- Methodological Answer : Retain the imidazo[4,5-b]pyridine core and modify substituents (e.g., chloro, amino groups). Introduce electron-withdrawing/donating groups at positions 5 and 7 to modulate electronic effects. Use parallel synthesis to generate libraries of analogs. Biological screening (e.g., antiglycation, antioxidant assays) followed by QSAR modeling identifies critical substituent contributions. For example, bulky aryl groups at position 2 may enhance β-glucuronidase inhibition .
Q. How can Design of Experiments (DOE) methodologies be applied to optimize multi-step synthesis pathways?
- Methodological Answer : Apply fractional factorial design to screen variables (e.g., catalyst loading, solvent type) in each step. Response Surface Methodology (RSM) optimizes interdependent parameters (e.g., temperature and reaction time). For multi-step processes, split-plot designs reduce experimental runs while maintaining statistical power. Post-optimization, validate robustness using ANOVA and residual analysis .
Q. What approaches reconcile discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer : Discrepancies may stem from oversimplified computational models (e.g., rigid protein structures). Address this by:
- Performing ensemble docking with multiple protein conformations.
- Incorporating solvent effects (explicit water models) in MD simulations.
- Validating in vitro results with orthogonal assays (e.g., SPR for binding kinetics).
Feedback loops between computational and experimental teams refine predictive accuracy iteratively .
Data Management and Validation
Q. How can researchers ensure reproducibility when scaling up synthesis from milligram to gram quantities?
- Methodological Answer : Document critical process parameters (CPPs) such as mixing speed, heating rate, and purification methods (e.g., column chromatography vs. recrystallization). Use Process Analytical Technology (PAT) tools (e.g., in situ FTIR) to monitor reactions in real-time. Statistical comparability testing (e.g., t-tests on purity/yield) ensures consistency across scales .
Q. What protocols mitigate risks of spectral misinterpretation in structural elucidation?
- Methodological Answer :
- Cross-validate NMR assignments with DEPT-135 (distinguishing CH₃, CH₂, CH groups).
- Use high-resolution MS (HRMS) to confirm molecular formula.
- Compare experimental IR peaks with computational spectra (e.g., DFT-B3LYP/6-31G*).
- For ambiguous NOE correlations, employ ROESY experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
